molecular formula C10H7ClOS B8638713 1-(4-Chlorobenzo[b]thiophen-2-yl)ethanone CAS No. 66490-34-4

1-(4-Chlorobenzo[b]thiophen-2-yl)ethanone

Cat. No. B8638713
CAS RN: 66490-34-4
M. Wt: 210.68 g/mol
InChI Key: KRAIFRKOPVMRKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06900216B2

Procedure details

Methylmagnesium chloride (3M solution in tetrahydrofuran; 5.7 ml) was added under nitrogen to a stirred solution of 4-chloro-N-methoxy-N-methylbenzo[b]thiophene-2-carboxamide (4 g; prepared in a manner similar to that described in Example 18) in tetrahydrofuran (120 ml) then the mixture was allowed to stand at ambient temperature for 30 minutes, heated under reflux for 30 minutes and allowed to stand at ambient temperature for 30 minutes. Further methylmagnesium chloride (3M solution in tetrahydrofuran; 2.0 ml) was added and the mixture was allowed to stand at ambient temperature for 2 hours. Further methylmagnesium chloride (3M solution in tetrahydrofuran; 2.0 ml) was added and the mixture was allowed to stand at ambient temperature for 30 minutes. Water (200 ml) and 5M hydrochloric acid (15 ml) were added and the product was extracted into dichloromethane (3×80 ml). The combined extracts were dried (MgSO4) and the solvents were removed in vacuo. The residue was purified by column chromatography over silica using dichloromethane as eluant. Appropriate fractions were combined and the solvents removed in vacuo to leave 1-(4-chloro-benzo[b]thiophen-2-yl]ethan-1-one (1.8 g) as an off-white solid, m.p. 113-115° C.
Quantity
5.7 mL
Type
reactant
Reaction Step One
Name
4-chloro-N-methoxy-N-methylbenzo[b]thiophene-2-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
reactant
Reaction Step Four
Quantity
120 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][Mg]Cl.[Cl:4][C:5]1[C:13]2[CH:12]=[C:11]([C:14](N(OC)C)=[O:15])[S:10][C:9]=2[CH:8]=[CH:7][CH:6]=1.O.Cl>O1CCCC1>[Cl:4][C:5]1[C:13]2[CH:12]=[C:11]([C:14](=[O:15])[CH3:1])[S:10][C:9]=2[CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
5.7 mL
Type
reactant
Smiles
C[Mg]Cl
Name
4-chloro-N-methoxy-N-methylbenzo[b]thiophene-2-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=CC=2SC(=CC21)C(=O)N(C)OC
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C[Mg]Cl
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
C[Mg]Cl
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
O
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
120 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared in a manner similar to
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
to stand at ambient temperature for 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
to stand at ambient temperature for 2 hours
Duration
2 h
WAIT
Type
WAIT
Details
to stand at ambient temperature for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the product was extracted into dichloromethane (3×80 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvents were removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography over silica
CUSTOM
Type
CUSTOM
Details
the solvents removed in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC=CC=2SC(=CC21)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.